An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)-6-propylpyridine Hydrobromide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)-6-propylpyridine Hydrobromide
This guide provides a detailed analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(Bromomethyl)-6-propylpyridine hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous structures to offer a robust spectral characterization.
Introduction: The Imperative of Spectral Analysis
In the realm of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. 2-(Bromomethyl)-6-propylpyridine hydrobromide, a substituted pyridine derivative, presents a unique set of spectral characteristics that are critical for its identification and quality control. NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a framework for its unambiguous characterization. The hydrobromide form of this molecule, with its protonated pyridine nitrogen, introduces specific electronic effects that significantly influence the chemical shifts of the pyridine ring protons and carbons, a key focus of this analysis.[1][2][3]
Molecular Structure and Predicted NMR Active Nuclei
The structure of 2-(Bromomethyl)-6-propylpyridine hydrobromide is presented below. The protonation of the pyridine nitrogen by hydrobromic acid results in a pyridinium species.
Figure 1: Chemical structure of 2-(Bromomethyl)-6-propylpyridine hydrobromide.
Experimental Protocols
Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra.[4][5][6]
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Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this hydrobromide salt due to its high polarity and ability to dissolve ionic compounds. Deuterated water (D₂O) or methanol-d₄ are also viable options.[7] The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[8]
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Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is recommended for optimal signal-to-noise ratio and to minimize intermolecular effects.[4]
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Sample Handling: The compound should be dissolved completely in the chosen solvent. If any solid particulates remain, the sample should be filtered through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions that can lead to broadened spectral lines.[6]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. However, in polar solvents like DMSO-d₆ or D₂O, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) may be more appropriate.
NMR Data Acquisition
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Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
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¹H NMR Parameters: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.
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¹³C NMR Parameters: A proton-decoupled pulse sequence is standard for ¹³C NMR to produce a spectrum with singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-(Bromomethyl)-6-propylpyridine hydrobromide in DMSO-d₆ is detailed below. The protonation of the pyridine nitrogen leads to a general downfield shift of the aromatic protons compared to the free base.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 8.2 - 8.4 | Triplet (t) | J(H4,H3) ≈ J(H4,H5) ≈ 7-8 | 1H |
| H-3 | 7.8 - 8.0 | Doublet (d) | J(H3,H4) ≈ 7-8 | 1H |
| H-5 | 7.7 - 7.9 | Doublet (d) | J(H5,H4) ≈ 7-8 | 1H |
| -CH₂Br | 4.8 - 5.0 | Singlet (s) | - | 2H |
| Propyl -CH₂- | 2.9 - 3.1 | Triplet (t) | J ≈ 7-8 | 2H |
| Propyl -CH₂- | 1.7 - 1.9 | Sextet (sxt) | J ≈ 7-8 | 2H |
| Propyl -CH₃ | 0.9 - 1.1 | Triplet (t) | J ≈ 7-8 | 3H |
| N⁺-H | 13.0 - 15.0 | Broad Singlet (br s) | - | 1H |
Analysis of the Predicted ¹H Spectrum
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Aromatic Region (7.7 - 8.4 ppm): The three protons on the pyridine ring will appear in this region. Due to the electron-withdrawing effect of the protonated nitrogen, these signals are shifted downfield.[3] H-4 is expected to be a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will appear as doublets, each coupled to H-4. The relative positions of H-3 and H-5 can be influenced by the electronic effects of the adjacent substituents.
-
Bromomethyl Protons (-CH₂Br, 4.8 - 5.0 ppm): The methylene protons adjacent to the bromine atom and the aromatic ring are significantly deshielded and are expected to appear as a singlet.
-
Propyl Group Protons (0.9 - 3.1 ppm): The propyl group will give rise to three distinct signals. The methylene protons attached directly to the pyridine ring are the most deshielded of the propyl group, appearing as a triplet. The central methylene protons will be a sextet due to coupling with the adjacent methyl and methylene protons. The terminal methyl group will appear as an upfield triplet.[9][10]
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Pyridinium Proton (N⁺-H, 13.0 - 15.0 ppm): The proton on the nitrogen will be highly deshielded and will likely appear as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is outlined below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-6 | 160 - 163 |
| C-4 | 145 - 148 |
| C-3 | 125 - 128 |
| C-5 | 124 - 127 |
| -CH₂Br | 30 - 35 |
| Propyl -CH₂- | 38 - 42 |
| Propyl -CH₂- | 22 - 25 |
| Propyl -CH₃ | 13 - 15 |
Analysis of the Predicted ¹³C Spectrum
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Aromatic Carbons (124 - 163 ppm): The five unique carbons of the pyridine ring will resonate in this region. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most downfield due to the inductive effect and positive charge on the nitrogen.[11][12] C-4 will also be significantly downfield. C-3 and C-5 are expected to be the most upfield of the aromatic carbons.
-
Bromomethyl Carbon (-CH₂Br, 30 - 35 ppm): The carbon of the bromomethyl group is expected in this range, influenced by the electronegative bromine atom.
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Propyl Group Carbons (13 - 42 ppm): The three carbons of the propyl group will appear in the aliphatic region of the spectrum, with the carbon attached to the pyridine ring being the most downfield.[8][13]
Key Structural Correlations
The following diagram illustrates the expected key correlations in the ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC spectra, which would be essential for definitive assignments.
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